N-Ethyl-2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide
Description
Properties
CAS No. |
477731-17-2 |
|---|---|
Molecular Formula |
C22H25N5OS |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C22H25N5OS/c1-3-14-28-20-12-10-17(11-13-20)21-18(15-24-25-22(29)23-4-2)16-27(26-21)19-8-6-5-7-9-19/h5-13,15-16H,3-4,14H2,1-2H3,(H2,23,25,29)/b24-15+ |
InChI Key |
KTBBJPAMGARJIM-BUVRLJJBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=S)NCC)C3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=S)NCC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Aryl Functionalization
The introduction of the 4-propoxyphenyl group to the pyrazole ring is achieved through palladium-catalyzed cross-coupling. As demonstrated in, (1-phenyl-1H-pyrazol-4-yl)boronic acid reacts with 4-bromophenyl propyl ether under optimized conditions:
-
Catalyst : PdCl₂(dppf)-CH₂Cl₂ (5–10 mol%)
-
Base : K₂CO₃ or Na₂CO₃ (2–3 equiv)
-
Solvent : 1,4-dioxane/water (3:1 v/v)
-
Temperature : 65–80°C
This method ensures regioselective aryl transfer with minimal side products.
Aldehyde Functionalization of the Pyrazole Intermediate
The 4-position of the pyrazole ring is oxidized to an aldehyde group, a prerequisite for hydrazone formation. Two pathways are notable:
Direct Oxidation Using NaIO₄
A solution of 4-pinacolatoboron-1H-pyrazole in acetone/water (1:1 v/v) with NaIO₄ and NH₄OAc at 20°C yields the aldehyde derivative in 89% yield after chromatographic purification. The reaction mechanism involves boron-to-aldehyde conversion via oxidative cleavage.
Condensation with N-Ethylthiosemicarbazide
The final step involves the condensation of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde with N-ethylthiosemicarbazide. Key parameters include:
Acid-Catalyzed Hydrazone Formation
-
Reagents : Ethanol or methanol with catalytic HCl or acetic acid
-
Temperature : Reflux (70–80°C)
-
Reaction Time : 4–6 hours
-
Yield : 75–85% (extrapolated from analogous hydrazone syntheses in and)
The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage.
Optimization and Comparative Analysis
Catalytic Systems for Coupling Reactions
A comparison of palladium catalysts reveals that PdCl₂(dppf)-CH₂Cl₂ outperforms tetrakis(triphenylphosphine)palladium(0) in aryl coupling efficiency (82–89% vs. 70–75% yields). The bidentate dppf ligand enhances stability and prevents catalyst deactivation.
Solvent and Base Selection
Polar aprotic solvents like DMF or 1,4-dioxane improve solubility of boronic acids, while aqueous Na₂CO₃ facilitates transmetallation. Mixed solvent systems (e.g., dioxane/water) balance reactivity and phase separation.
Challenges and Troubleshooting
Byproduct Formation During Coupling
Overly vigorous conditions (e.g., temperatures >100°C) may lead to proto-deboronation or homocoupling. Mitigation strategies include:
-
Lower Reaction Temperatures : 65–80°C
-
Stoichiometric Control : Limiting boronic acid to 1.2–1.5 equiv
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the hydrazinecarbothioamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Structural Information
- Molecular Formula : C22H25N5OS
- SMILES Notation : CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=S)NCC)C3=CC=CC=C3
- InChIKey : KTBBJPAMGARJIM-BUVRLJJBSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 408.18526 | 198.8 |
| [M+Na]+ | 430.16720 | 210.1 |
| [M+NH4]+ | 425.21180 | 205.1 |
| [M+K]+ | 446.14114 | 201.6 |
| [M-H]- | 406.17070 | 205.2 |
Medicinal Chemistry
N-Ethyl-2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide exhibits potential as an anti-cancer agent due to its structural similarity to known therapeutic compounds. The hydrazinecarbothioamide moiety is often associated with biological activity, particularly in inhibiting tumor growth.
Case Study: Anti-Cancer Activity
A study investigated the compound's efficacy against various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, similar to other pyrazole derivatives.
Agricultural Chemistry
The compound has been explored for its potential as a pesticide or herbicide due to its ability to disrupt biochemical pathways in pests.
Case Study: Pesticidal Activity
Research indicated that N-Ethyl-2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide effectively reduced pest populations in controlled environments, suggesting it could be developed into a novel agricultural chemical.
Materials Science
The unique properties of this compound make it a candidate for use in developing new materials, particularly in coatings and polymers that require specific chemical resistance or durability.
Case Study: Coating Development
Experimental formulations incorporating the compound showed enhanced resistance to corrosion and wear compared to traditional materials, indicating its potential for industrial applications.
Toxicological Profile
Understanding the safety profile of N-Ethyl-2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide is crucial for its application in medicine and agriculture.
Safety Data
The compound has been classified as causing skin irritation (H315) and serious eye irritation (H319), necessitating careful handling and usage guidelines in practical applications.
Mechanism of Action
The mechanism of action of N-Ethyl-2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Hydrazine Moieties
Several compounds share the pyrazole core and hydrazine-derived side chains but differ in substituents and functional groups:
Key Observations :
- The replacement of the carbohydrazide group with a thioamide (as in the target compound) may alter hydrogen-bonding interactions and metabolic stability. Thioamides generally exhibit stronger sulfur-mediated van der Waals interactions but lower solubility compared to carbohydrazides .
- The 4-propoxyphenyl group in the target compound provides electron-donating propoxy substituents, contrasting with the electron-withdrawing bromo (compound 34) or methylsulfonyl (compound 15a) groups. This difference could enhance lipophilicity and membrane permeability .
Anti-Tubercular Activity Comparison
The target compound’s structural analogs demonstrate significant anti-tubercular (anti-TB) activity:
- Compound 34 : MIC = 0.78 μg/mL against Mycobacterium tuberculosis, outperforming first-line drugs pyrazinamide and ethambutol .
- Compound 35 : MIC = 1.56 μg/mL, equivalent to ethambutol .
- Target Compound : Preliminary docking studies suggest favorable binding to pantothenate synthetase (PS), a key enzyme in TB pathogenesis. The propoxyphenyl group may enhance hydrophobic interactions in the PS active site compared to bromo or nitro substituents .
Physicochemical Properties
- Solubility : The 4-propoxyphenyl group in the target compound may improve solubility in organic solvents compared to nitro or bromo-substituted analogs, which are more polar .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Ethyl-2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide?
- Methodology :
- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA to form the pyrazole core (as in structurally related compounds) .
- Step 2 : React the pyrazole intermediate with a thiosemicarbazide derivative (e.g., 4-phenylthiosemicarbazide) in pyridine/1,4-dioxane at 0–25°C for 28 hours. Monitor progress via TLC (Rf 0.4 in benzene:methanol 5:1) .
- Step 3 : Purify via recrystallization (ethanol) to achieve ~75% yield .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75% | |
| Melting Point | 128–130°C | |
| Solvent System | Pyridine/1,4-dioxane |
Q. How is structural characterization performed for this compound?
- Methodology :
- FTIR : Confirm thioamide (C=S stretch at ~1200–1250 cm⁻¹) and hydrazine (N–H stretch at ~3200 cm⁻¹) .
- NMR : Analyze aromatic protons (δ 6.5–8.5 ppm for phenyl groups) and methylene protons (δ 3.5–4.5 ppm) .
- X-ray Crystallography : Resolve molecular geometry (e.g., torsion angles between pyrazole and phenyl groups) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s bioactivity?
- Methodology :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .
- Target Selection : Prioritize enzymes like COX-2 or bacterial DNA gyrase based on structural analogs (e.g., pyrazole-thioamide derivatives with antibacterial activity) .
- Validation : Compare binding energies (ΔG) with known inhibitors (e.g., < -8 kcal/mol suggests strong affinity) .
- Example Results :
| Target | Binding Energy (kcal/mol) | Key Interactions | Source |
|---|---|---|---|
| COX-2 | -9.2 | Hydrogen bonding, π-π | |
| DNA Gyrase | -8.7 | Hydrophobic pockets |
Q. What experimental strategies resolve contradictions in bioactivity data (e.g., varying IC₅₀ values)?
- Methodology :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls .
- Dose-Response Curves : Test multiple concentrations (1–100 µM) to account for non-linear effects .
- Mechanistic Studies : Combine enzymatic assays with Western blotting (e.g., apoptosis markers like caspase-3) .
Q. How does substituent variation (e.g., propoxyphenyl vs. methoxyphenyl) impact bioactivity?
- Methodology :
- SAR Analysis : Synthesize analogs with substituted phenyl groups and compare IC₅₀ values .
- Computational Modeling : Calculate electrostatic potential maps to assess electron-donating/withdrawing effects .
- Data Example :
| Substituent | Antibacterial Activity (MIC, µg/mL) | Source |
|---|---|---|
| 4-Propoxyphenyl | 12.5 | |
| 4-Methoxyphenyl | 25.0 |
Methodological Considerations
Q. What purification techniques maximize yield for hydrazinecarbothioamide derivatives?
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for intermediates .
- Recrystallization : Ethanol or methanol for final products (purity >95% by HPLC) .
Q. How to validate molecular docking results experimentally?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during target-ligand interaction .
Data Interpretation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
